molecular formula C10H8N2O B172073 8-Aminoquinoline-7-carbaldehyde CAS No. 158753-17-4

8-Aminoquinoline-7-carbaldehyde

Cat. No. B172073
Key on ui cas rn: 158753-17-4
M. Wt: 172.18 g/mol
InChI Key: ZAMLCNSCTZZXCU-UHFFFAOYSA-N
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Patent
US09102688B2

Procedure details

8-nitroquinoline-7-carbaldehyde 204 (100 mg, 0.49 mmol), iron powder (0.02 ml, 4.95 mmol) and conc. HCl (2 drops) was suspended in a mixture of EtOH/AcOH/water (2:2:1) and the mixture was heated under reflux for 15 min and then stirred at room temperature for 25 min. The mixture was filtered and the filtrate was concentrated in vacuo. The residue was diluted with EtOAc and washed with sat. NaHCO3 solution until the pH remained neutral. The organic phase was purified by column chromatography with heptane/EtOAc (80:20) as the eluent to yield the title compound (650 mg, 38%).
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
EtOH AcOH water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0.02 mL
Type
catalyst
Reaction Step One
Yield
38%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:5]([CH:14]=[O:15])=[CH:6][CH:7]=[C:8]2[C:13]=1[N:12]=[CH:11][CH:10]=[CH:9]2)([O-])=O>Cl.CCO.CC(O)=O.O.[Fe]>[NH2:1][C:4]1[C:5]([CH:14]=[O:15])=[CH:6][CH:7]=[C:8]2[C:13]=1[N:12]=[CH:11][CH:10]=[CH:9]2 |f:2.3.4|

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
[N+](=O)([O-])C=1C(=CC=C2C=CC=NC12)C=O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Cl
Name
EtOH AcOH water
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCO.CC(=O)O.O
Name
Quantity
0.02 mL
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 25 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 15 min
Duration
15 min
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
ADDITION
Type
ADDITION
Details
The residue was diluted with EtOAc
WASH
Type
WASH
Details
washed with sat. NaHCO3 solution until the pH
CUSTOM
Type
CUSTOM
Details
The organic phase was purified by column chromatography with heptane/EtOAc (80:20) as the eluent

Outcomes

Product
Details
Reaction Time
25 min
Name
Type
product
Smiles
NC=1C(=CC=C2C=CC=NC12)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 650 mg
YIELD: PERCENTYIELD 38%
YIELD: CALCULATEDPERCENTYIELD 770.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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